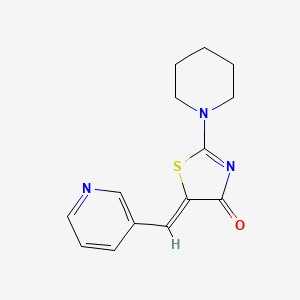
(Z)-2-(piperidin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(piperidin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one, commonly known as PPT, is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields. PPT is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a piperidine ring. It is a potent and selective estrogen receptor modulator (SERM) that has been extensively studied for its ability to bind to estrogen receptors and modulate their activity.
Scientific Research Applications
Antimicrobial and Antitumor Activities
Research has focused on the synthesis and biological activities of pyridine thiazole derivatives and their metal complexes. For instance, a study detailed the creation of two Zn(II) complexes with pyridine thiazole derivatives, which were then characterized and tested for their in vitro antimicrobial and antitumor properties. The findings suggested that these metal complexes exhibit more significant biological activity than the free ligands, with certain compounds showing absolute specificity towards particular bacteria or cancer cell lines, indicating promising applications in developing new bioactive materials with novel properties (Zou Xun-Zhong et al., 2020).
Structural and Biological Activity Studies
Another study synthesized and characterized pyridine hydrazyl thiazole metal complexes to investigate their antibacterial and antitumor activities. The research highlighted that some compounds exhibited specific antibacterial or anticancer activities, underscoring their potential pharmaceutical applications (X. Zou et al., 2020).
Synthesis and Antimicrobial Activity
Further research into thiazolo[3, 2]pyridines containing pyrazolyl moieties explored their synthesis and antimicrobial activities. The study involved condensing certain intermediates with malononitrile, leading to novel thiazolo[3, 2]pyridine derivatives. These compounds were screened for antimicrobial activity, revealing that several exhibited significant antimicrobial properties, suggesting their utility in antimicrobial agent development (T. I. El-Emary et al., 2005).
Novel Metal Complexes with Pyridine Thiazolone Group
Another investigation involved the preparation and characterization of new metal(II) complexes with a ligand based on the pyridine thiazolone group. The study evaluated the in vitro antimicrobial and antitumor activities of these complexes against various bacterial strains and human cancer cell lines. The results demonstrated that some compounds had absolute specificity for certain bacterial strains or cancer cell lines, which might be beneficial for pharmaceutical applications (X. Zou et al., 2021).
properties
IUPAC Name |
(5Z)-2-piperidin-1-yl-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-13-12(9-11-5-4-6-15-10-11)19-14(16-13)17-7-2-1-3-8-17/h4-6,9-10H,1-3,7-8H2/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXYULXWBSRLEU-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)C(=CC3=CN=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=O)/C(=C/C3=CN=CC=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(piperidin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2860172.png)
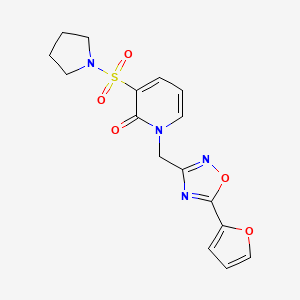

![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2860176.png)
![2,2,2-trifluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2860177.png)

![Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2860181.png)
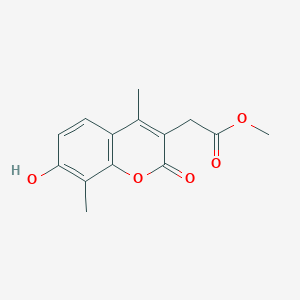
![3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione](/img/structure/B2860185.png)
![ethyl 2-(2-((5-((3,4-dimethoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2860187.png)
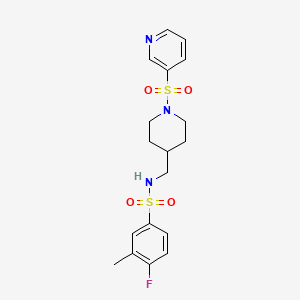
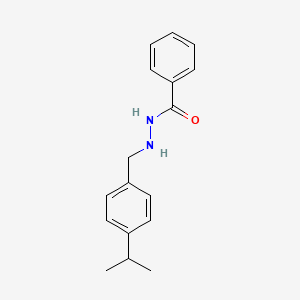

![2-([1,1'-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2860194.png)